(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12-21-15-3-2-13(10-16(15)22-12)18(24)23-8-4-14(5-9-23)25-17-11-19-6-7-20-17/h6-7,11,13-14H,2-5,8-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCHYPVEFIOTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N3CCC(CC3)OC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzoimidazole core, followed by the introduction of the piperidine ring and the pyrazine moiety. Common reagents used in these reactions include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Compound A shares structural motifs with several classes of bioactive molecules:
Key Observations :
- Core Heterocycles: Compound A’s benzo[d]imidazole-tetrahydro system differentiates it from pyrazole (Compound B/C) or pyrazolopyrimidinone (Compound D) cores. These variations influence solubility and target selectivity .
Biological Activity
The compound (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic molecule with potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological implications based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 339.4 g/mol. The structure features a benzoimidazole moiety linked to a piperidine ring substituted with a pyrazine group, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 2034584-98-8 |
Antiviral Activity
Recent studies have highlighted the antiviral properties of related compounds within the same structural family. For instance, derivatives of benzoimidazole have shown significant activity against various viral targets. The compound's structure suggests potential efficacy against viral proteases, which are crucial for viral replication.
Case Study: Zika Virus Inhibition
A related study investigated compounds with similar structures and reported an IC50 value of 200 nM for a benzoimidazole derivative against the Zika virus protease (ZVpro) . This suggests that our compound may have comparable or enhanced antiviral properties due to its structural similarities.
Anticancer Potential
The benzoimidazole framework is well-documented in medicinal chemistry for its anticancer properties. Compounds featuring this scaffold have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings
In vitro studies demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, promoting further investigation into their mechanisms of action. For example, certain derivatives showed IC50 values in the low micromolar range against human cancer cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key modifications to the core structure can significantly influence its efficacy:
- Substituent Variations : Altering the substituents on the piperidine ring has been shown to affect binding affinity and biological activity. For instance, introducing electron-withdrawing groups can enhance potency.
- Linker Length : The length of the linker between the benzoimidazole and piperidine can impact the spatial orientation necessary for optimal interaction with biological targets.
- Heterocyclic Modifications : Variations in the heterocyclic components (e.g., changing pyrazine to pyridine) have resulted in notable changes in activity profiles, indicating that careful selection of these groups is crucial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
